N'~1~,2-BIS[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-1-HYDRAZINECARBOTHIOHYDRAZIDE
Description
N’~1~,2-BIS[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-1-HYDRAZINECARBOTHIOHYDRAZIDE is a complex organic compound characterized by the presence of multiple methoxy groups attached to a phenyl ring
Properties
IUPAC Name |
1,3-bis[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S/c1-26-15-7-13(8-16(27-2)19(15)30-5)11-22-24-21(32)25-23-12-14-9-17(28-3)20(31-6)18(10-14)29-4/h7-12H,1-6H3,(H2,24,25,32)/b22-11+,23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDYLAUVYKMISU-LCHFAGMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=S)NN=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=S)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,2-BIS[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-1-HYDRAZINECARBOTHIOHYDRAZIDE typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazinecarbothiohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’~1~,2-BIS[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-1-HYDRAZINECARBOTHIOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of N’~1~,2-BIS[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-1-HYDRAZINECARBOTHIOHYDRAZIDE involves its interaction with specific molecular targets within cells. The compound is known to inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of tumor growth. Additionally, it can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer activity.
3,4,5-Trimethoxyphenyl derivatives: Exhibits various biological activities, including antimicrobial and antiviral properties.
Uniqueness
N’~1~,2-BIS[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-1-HYDRAZINECARBOTHIOHYDRAZIDE is unique due to its specific structural features, which confer distinct biological activities. The presence of multiple methoxy groups enhances its ability to interact with biological targets, making it a promising candidate for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
